molecular formula C18H14F3N5O2S B11058357 2-[(1-oxophthalazin-2(1H)-yl)acetyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide

2-[(1-oxophthalazin-2(1H)-yl)acetyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide

Cat. No.: B11058357
M. Wt: 421.4 g/mol
InChI Key: DQEXTHOJUIALEA-UHFFFAOYSA-N
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Description

2-[(1-oxophthalazin-2(1H)-yl)acetyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide is a complex organic compound that belongs to the class of phthalazine derivatives. These compounds are known for their significant biological activities and pharmacological properties. The unique structure of this compound, which includes a phthalazine core, an acetyl group, and a trifluoromethylphenyl hydrazinecarbothioamide moiety, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-oxophthalazin-2(1H)-yl)acetyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide typically involves multiple steps:

    Formation of the Phthalazine Core: The initial step involves the synthesis of the phthalazine core, which can be achieved through the cyclization of appropriate precursors such as hydrazine and phthalic anhydride under acidic conditions.

    Acetylation: The phthalazine core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Hydrazinecarbothioamide Formation: The acetylated phthalazine is reacted with 2-(trifluoromethyl)phenylhydrazine and thiocarbonyldiimidazole to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-[(1-oxophthalazin-2(1H)-yl)acetyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the hydrazinecarbothioamide moiety, where nucleophiles replace the thiocarbamoyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

Biologically, phthalazine derivatives, including this compound, have shown promise as antimicrobial agents. They are studied for their ability to inhibit the growth of various bacterial and fungal strains.

Medicine

In medicine, compounds similar to 2-[(1-oxophthalazin-2(1H)-yl)acetyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide are investigated for their potential as anticancer agents. Their ability to induce apoptosis in cancer cells makes them candidates for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-[(1-oxophthalazin-2(1H)-yl)acetyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors critical for cell survival, leading to apoptosis. The exact pathways and targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

    Azelastine: An antihistamine with a phthalazine core.

    Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor.

    Hydralazine: An antihypertensive agent.

Uniqueness

What sets 2-[(1-oxophthalazin-2(1H)-yl)acetyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide apart is its trifluoromethylphenyl hydrazinecarbothioamide moiety, which imparts unique chemical and biological properties. This structural feature may enhance its stability, bioavailability, and specificity in targeting certain biological pathways.

Properties

Molecular Formula

C18H14F3N5O2S

Molecular Weight

421.4 g/mol

IUPAC Name

1-[[2-(1-oxophthalazin-2-yl)acetyl]amino]-3-[2-(trifluoromethyl)phenyl]thiourea

InChI

InChI=1S/C18H14F3N5O2S/c19-18(20,21)13-7-3-4-8-14(13)23-17(29)25-24-15(27)10-26-16(28)12-6-2-1-5-11(12)9-22-26/h1-9H,10H2,(H,24,27)(H2,23,25,29)

InChI Key

DQEXTHOJUIALEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NNC(=S)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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